molecular formula C11H15N5O5 B1436573 N2-Methylguanosine CAS No. 2140-77-4

N2-Methylguanosine

Katalognummer: B1436573
CAS-Nummer: 2140-77-4
Molekulargewicht: 297.27 g/mol
InChI-Schlüssel: SLEHROROQDYRAW-KQYNXXCUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N2-Methylguanosine is a modified nucleoside found in various RNA molecules, including transfer RNA (tRNA), ribosomal RNA (rRNA), and small nuclear RNA (snRNA). This compound is characterized by the methylation of the exocyclic amine group at the N2 position of guanine. It plays a crucial role in the stability and function of RNA structures, contributing to the regulation of gene expression and protein synthesis .

Wirkmechanismus

Biochemische Analyse

Biochemical Properties

2-Methylguanosine is involved in several biochemical reactions, primarily through its incorporation into RNA molecules. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes that interact with 2-Methylguanosine is TRMT1, a methyltransferase that catalyzes the formation of 2-Methylguanosine in tRNA. This interaction is crucial for the proper functioning of tRNA and its role in protein synthesis . Additionally, 2-Methylguanosine is known to interact with other methyltransferases, such as TRMT11 and THUMPD3, which are involved in the methylation of tRNA and snRNA .

Cellular Effects

2-Methylguanosine has significant effects on various types of cells and cellular processes. It plays a vital role in cell proliferation, protein translation, and pre-mRNA splicing. The presence of 2-Methylguanosine in tRNA and snRNA is essential for the proper maturation and translation of mRNA, which in turn affects overall cellular function . Dysregulation of 2-Methylguanosine modifications has been linked to various human pathologies, including neurodevelopmental disorders and cancers .

Molecular Mechanism

The molecular mechanism of 2-Methylguanosine involves its incorporation into RNA molecules, where it influences RNA stability and function. 2-Methylguanosine can form stable Watson-Crick base pairs with cytosine, similar to guanosine, but with some differences in thermodynamic properties . This modification can affect the secondary structure of RNA, influencing its interactions with other biomolecules. Additionally, 2-Methylguanosine can modulate the activity of RNA-binding proteins and enzymes involved in RNA processing .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methylguanosine can change over time due to its stability and degradation. Studies have shown that 2-Methylguanosine is relatively stable in RNA molecules, but its effects can vary depending on the specific context and experimental conditions . Long-term studies have indicated that the presence of 2-Methylguanosine in RNA can influence cellular function and gene expression over extended periods .

Dosage Effects in Animal Models

The effects of 2-Methylguanosine in animal models can vary with different dosages. At lower doses, 2-Methylguanosine may have beneficial effects on cellular function and gene expression. At higher doses, it can lead to toxic or adverse effects, including disruptions in RNA processing and cellular metabolism . Threshold effects have been observed, where specific dosages are required to achieve the desired biological outcomes without causing toxicity .

Metabolic Pathways

2-Methylguanosine is involved in several metabolic pathways, including those related to RNA metabolism. It is synthesized by the action of methyltransferases, such as TRMT1, which catalyze the methylation of guanosine in tRNA . The presence of 2-Methylguanosine can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells, 2-Methylguanosine is transported and distributed through interactions with specific transporters and binding proteins. These interactions help localize 2-Methylguanosine to specific cellular compartments, where it can exert its biological effects . The distribution of 2-Methylguanosine within tissues can also be influenced by its interactions with other biomolecules, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of 2-Methylguanosine is primarily within the nucleus and cytoplasm, where it is incorporated into RNA molecules. Specific targeting signals and post-translational modifications can direct 2-Methylguanosine to particular compartments or organelles, influencing its activity and function . The presence of 2-Methylguanosine in tRNA and snRNA is essential for their proper localization and function within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N2-Methylguanosine typically involves the methylation of guanosine. One common method is the use of methyl iodide (CH3I) as the methylating agent in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve enzymatic methylation using specific methyltransferases. These enzymes catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the N2 position of guanosine. This method is advantageous due to its specificity and efficiency .

Analyse Chemischer Reaktionen

Reaktionstypen: N2-Methylguanosin durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

N2-Methylguanosin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

N2-Methylguanosin übt seine Wirkung durch Methylierung von Guanosin in RNA-Molekülen aus. Diese Modifikation kann die Stabilität und Struktur von RNA beeinflussen und so ihre Wechselwirkungen mit Proteinen und anderen Molekülen beeinflussen. Die Methylierung wird von spezifischen Methyltransferasen katalysiert, die Guanosinreste in RNA erkennen und modifizieren. Diese Modifikation kann die Funktion von RNA verändern und Prozesse wie Spleißen, Translation und Genexpression beeinflussen .

Ähnliche Verbindungen:

Einzigartigkeit: N2-Methylguanosin ist einzigartig aufgrund seiner spezifischen Methylierung an der N2-Position von Guanosin, die die RNA-Struktur und -funktion im Vergleich zu anderen methylierten Nukleosiden auf unterschiedliche Weise beeinflussen kann. Sein Vorkommen in verschiedenen RNA-Molekülen und seine Rolle bei der Regulierung der RNA-Stabilität und -Wechselwirkungen machen es zu einem wichtigen Bestandteil der Untersuchung der RNA-Biologie und Genexpression .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: N2-Methylguanosine is unique due to its specific methylation at the N2 position of guanosine, which can influence RNA structure and function in distinct ways compared to other methylated nucleosides. Its presence in various RNA molecules and its role in regulating RNA stability and interactions make it a critical component in the study of RNA biology and gene expression .

Biologische Aktivität

N2-Methylguanosine (m²G) is a significant post-transcriptional modification found in various RNA molecules, particularly tRNAs and mRNAs. This compound plays crucial roles in RNA stability, processing, and translation efficiency. Recent research has elucidated its biological activity, revealing its involvement in multiple cellular processes and its potential implications in health and disease.

This compound is formed by the methylation of the nitrogen atom at the 2-position of guanosine. This modification alters the base-pairing properties of guanosine, which can impact RNA structure and function. Studies have shown that m²G retains canonical base-pairing with cytidine (C) while also allowing for non-canonical interactions with uridine (U) and adenine (A) under certain conditions. The methyl group can adopt different orientations, influencing these interactions significantly .

Table 1: Base-Pairing Properties of this compound

BaseCanonical PairingNon-Canonical Pairing
GG-CG-U
m²Gm²G-Cm²G-U, m²G-A

2. Role in tRNA Functionality

This compound is primarily located at critical junctions in tRNA molecules, specifically at the acceptor stem and D-arm junctions. These modifications are essential for the proper folding and stability of tRNAs, which are vital for protein synthesis. Methylation at this position has been linked to enhanced translational fidelity and efficiency .

Recent studies have identified specific methyltransferases responsible for installing m²G in tRNAs, such as TRMT11 and THUMPD3. These enzymes are crucial for maintaining optimal protein synthesis rates and cell proliferation . The absence or dysfunction of these methyltransferases can lead to impaired tRNA function, contributing to various diseases.

3. Implications in Disease

The dysregulation of this compound modifications has been associated with several pathological conditions, including cancer. For instance, modified cap structures at the 5' end of mRNA, which include m²G modifications, have been shown to enhance the binding affinity for eukaryotic translation initiation factors like eIF4E, potentially leading to increased oncogenic protein synthesis .

Moreover, studies indicate that modifications at the N2 position of 7-methylguanosine enhance translational inhibition, suggesting a therapeutic potential for targeting these pathways in cancer treatment .

4. Case Studies

Case Study 1: Translation Inhibition in Cancer Cells
A study evaluated the effects of N2-modified cap analogues on eIF4E binding in cancer cell lines. The results demonstrated that these modifications significantly inhibited translation initiation by competing with natural mRNA caps . This finding underscores the potential use of m²G analogues as therapeutic agents in oncogenesis.

Case Study 2: Identification of m²G Sites
Research utilizing a computational predictor called iRNA-m2G successfully identified m²G sites within eukaryotic transcriptomes. This tool demonstrated high accuracy (95.80%) in predicting m²G locations, facilitating further investigations into its biological roles .

5. Future Directions

The ongoing exploration of this compound's biological activity is vital for understanding its comprehensive role in RNA biology. Future research should focus on:

  • Elucidating the full spectrum of biological functions associated with m²G modifications.
  • Developing targeted therapies that exploit these modifications for treating diseases such as cancer.
  • Enhancing detection methods for m²G to facilitate broader transcriptomic studies.

Eigenschaften

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O5/c1-12-11-14-8-5(9(20)15-11)13-3-16(8)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15,20)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEHROROQDYRAW-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20943960
Record name 2-(Methylimino)-9-pentofuranosyl-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20943960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Methylguanosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005862
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2140-77-4
Record name N2-Methylguanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2140-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methylguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methylimino)-9-pentofuranosyl-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20943960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-METHYLGUANOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45T7B5IAN4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Methylguanosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005862
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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